molecular formula C27H21CoN6 B11768198 Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt

Cat. No.: B11768198
M. Wt: 488.4 g/mol
InChI Key: MVUOOLRBQWNHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is a coordination compound with the molecular formula C27H21CoN6. It is known for its unique structure, where a cobalt ion is coordinated with three 2-(1H-pyrazol-1-yl)phenyl ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt typically involves the reaction of cobalt salts with 2-(1H-pyrazol-1-yl)phenyl ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in a solvent such as ethanol, followed by the addition of 2-(1H-pyrazol-1-yl)phenyl ligands. The reaction mixture is then heated under reflux for several hours to facilitate the formation of the desired complex .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) complexes .

Mechanism of Action

The mechanism by which Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the complex. This interaction can modulate the reactivity and stability of the compound, making it effective in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties can influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C27H21CoN6

Molecular Weight

488.4 g/mol

IUPAC Name

cobalt(3+);1-phenylpyrazole

InChI

InChI=1S/3C9H7N2.Co/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3

InChI Key

MVUOOLRBQWNHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Co+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.